N-Ethyl-N-methyltridecan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
59570-03-5 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
N-ethyl-N-methyltridecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h4-16H2,1-3H3 |
InChI Key |
CHYBOJUEYDCEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(C)CC |
Origin of Product |
United States |
Synthetic Pathways for N Ethyl N Methyltridecan 1 Amine and Homologous Tertiary Alkylamines
Conventional Methodologies for Tertiary Amine Synthesis
Traditional approaches to synthesizing tertiary amines, including N-Ethyl-N-methyltridecan-1-amine, have been well-established for decades. These methods, while generally effective, often involve multiple steps and may require harsh reaction conditions.
N-Alkylation Strategies Involving Secondary Amine Precursors
A primary and straightforward method for synthesizing tertiary amines is the N-alkylation of secondary amines. jst.go.jpresearchgate.net This involves reacting a secondary amine with an alkylating agent, such as an alkyl halide. jst.go.jpwikipedia.org For the synthesis of this compound, this would typically involve the reaction of N-methyltridecan-1-amine (the secondary amine precursor) with an ethylating agent like ethyl bromide or ethyl iodide.
The reaction is a nucleophilic substitution where the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.org To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically employed. jst.go.jp One challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netwikipedia.org However, for the synthesis of tertiary amines, this is the desired final step of alkylation. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired tertiary amine. researchgate.net
Reductive Amination Protocols for Aldehydes and Ketones
Reductive amination is a versatile and widely used one-pot method for the synthesis of amines, including tertiary amines. nih.govrsc.orgwikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org To synthesize this compound via this route, one could react tridecanal (B79276) with N-ethyl-N-methylamine.
The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. youtube.com A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices. wikipedia.orgyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also an effective method. wikipedia.org While direct reductive amination is highly efficient for many substrates, reactions involving sterically hindered ketones or secondary amines can sometimes be challenging due to difficulties in forming the iminium intermediate. nih.govacs.org
Ammonolysis and Sequential Alkylation Reactions
The synthesis of tertiary amines can also be achieved through the ammonolysis of alkyl halides followed by sequential alkylation steps. wikipedia.orgaakash.ac.in In this approach, an alkyl halide (in this case, a tridecyl halide) is first reacted with ammonia (B1221849) to produce a primary amine (tridecylamine). aakash.ac.in This primary amine can then be sequentially alkylated, first with a methylating agent and then with an ethylating agent (or vice versa), to yield this compound.
This method, also known as the Hofmann ammonolysis, often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, because the initially formed amines can also react with the alkyl halide. wikipedia.orgjove.comntu.edu.sg To favor the formation of the primary amine in the initial step, a large excess of ammonia is often used. ntu.edu.sg Subsequent alkylation steps require careful control of the stoichiometry of the alkylating agents to achieve the desired tertiary amine. Due to the difficulty in controlling the product distribution, this method is often less preferred for the specific synthesis of a single tertiary amine. aakash.ac.in
Innovations in Sustainable and Catalytic Amine Synthesis
Recent research has focused on developing more sustainable and efficient catalytic methods for amine synthesis, aiming to reduce waste, avoid harsh reagents, and improve atom economy.
Transition Metal-Catalyzed C-N Bond Formation Reactions
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, offering milder and more selective routes to amines. rsc.orgnih.gov Catalysts based on palladium, nickel, and copper are commonly employed for these transformations. mit.edu For the synthesis of tertiary amines like this compound, these methods can involve the cross-coupling of an amine with an alkyl or aryl halide (or pseudohalide).
These reactions, often named after their developers (e.g., Buchwald-Hartwig amination), have significantly expanded the scope of amine synthesis. mit.edu The general mechanism involves the oxidative addition of the halide to the metal center, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org These methods are often tolerant of a wide range of functional groups and can be used to synthesize sterically hindered amines that are difficult to prepare using traditional methods. mit.edu
Hydroamination Processes for Unsaturated Hydrocarbons
Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical approach to amine synthesis. wikipedia.orglibretexts.org This method can be used to synthesize amines from readily available alkenes or alkynes. To produce a long-chain amine like this compound, one could envision the hydroamination of an alkene such as 1-tridecene (B165156) with N-ethyl-N-methylamine.
Deamination and Disproportionation Approaches
Deamination and disproportionation reactions represent less common but plausible pathways for the synthesis of specific tertiary amines. While direct synthesis methods are often preferred, these approaches can be relevant under certain conditions or for accessing particular amine architectures.
Deamination, the removal of an amino group, is typically a degradative process. However, in the context of synthesis, it can be conceptualized as part of a multi-step sequence where a precursor molecule with multiple amino groups is selectively deaminated to yield the desired tertiary amine.
Disproportionation involves a redox reaction where a single compound is simultaneously oxidized and reduced. In the context of amine synthesis, this could involve the reaction of a secondary amine to form a primary amine and a tertiary amine. While not a primary synthetic route for this compound, understanding these pathways is crucial for controlling side reactions and improving the selectivity of desired synthetic methods.
Emerging Green Chemical Synthesis Techniques for Amines
The chemical industry is increasingly shifting towards sustainable synthetic methods, with a strong emphasis on green chemistry principles. rsc.org For amine synthesis, this translates to developing pathways that are more atom-economical, utilize renewable resources, and avoid hazardous reagents. rsc.org
Key green strategies for amine synthesis include:
Hydrogen Borrowing Amination of Alcohols: This elegant method uses alcohols, which can be derived from biomass, as starting materials. rsc.org A catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with an amine. The borrowed hydrogen is then used to reduce the resulting imine to the final amine product. This process is highly atom-economical as the only byproduct is water.
Reductive Amination of Aldehydes and Ketones: This is a widely used and versatile method for forming C-N bonds. rsc.org It involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. Green variations of this reaction focus on using environmentally benign reducing agents and catalysts. researchgate.net For instance, the use of platinum nanowires as a catalyst has been shown to be highly efficient and eco-friendly for the synthesis of tertiary amines via reductive alkylation. researchgate.net
Hydroamination of Unsaturated Alkanes: This method involves the direct addition of an amine to an alkene or alkyne. rsc.orgrsc.org It is a highly atom-economical approach as it involves the direct formation of the C-N bond without any byproducts. rsc.org
These green synthetic techniques are not only more environmentally friendly but also offer potential advantages in terms of cost and efficiency. rsc.org
Challenges and Specific Considerations in Long-Chain Tertiary Amine Synthesis
The synthesis of long-chain tertiary amines like this compound presents unique challenges compared to their short-chain counterparts. These challenges primarily revolve around the effects of the long alkyl chain on reaction kinetics and selectivity, as well as the optimization of reaction conditions to achieve high yields and purity.
Chain Length Effects on Synthetic Efficiency and Selectivity
The length of the alkyl chain can significantly impact the efficiency and selectivity of synthetic reactions. nih.gov
Steric Hindrance: The long tridecyl chain in this compound can create steric hindrance around the nitrogen atom. This can slow down the rate of reaction by making it more difficult for reagents to access the reactive site. This steric effect can also influence the selectivity of the reaction, potentially favoring the formation of less sterically hindered products. nih.gov
Solubility: The long, nonpolar alkyl chain can affect the solubility of the reactants and intermediates in the reaction solvent. This can lead to phase separation or reduced reaction rates. Careful selection of the solvent system is therefore crucial for ensuring a homogeneous reaction mixture and efficient conversion.
Catalyst Deactivation: In catalytic reactions, the long alkyl chain can sometimes lead to catalyst deactivation. This can occur through various mechanisms, such as the adsorption of the long-chain amine onto the catalyst surface, blocking active sites.
Research on the synthesis of various amine derivatives has shown that there can be an inverse relationship between product yield and the length of the amine alkyl chain, suggesting that steric effects can indeed influence reaction efficiency. acs.org
Optimization of Reaction Conditions for this compound Synthesis
To overcome the challenges associated with long-chain amine synthesis, careful optimization of reaction conditions is essential. This involves a systematic study of various parameters to find the optimal balance that maximizes yield and selectivity.
Key parameters to consider for optimization include:
Temperature: The reaction temperature can have a significant impact on the reaction rate. google.comanalis.com.my Higher temperatures can help to overcome the activation energy barrier and increase the reaction rate, but they can also lead to side reactions and decomposition of the product.
Catalyst and Reagent Concentration: The concentration of the catalyst and other reagents needs to be carefully controlled. analis.com.my For example, in a study on N-amidation, varying the concentration of the coupling reagent was found to be crucial for optimizing the product yield. analis.com.my
Solvent: The choice of solvent is critical for ensuring that all reactants are soluble and that the reaction proceeds efficiently. jocpr.com In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reactivity. jocpr.com
Reaction Time: The reaction time needs to be optimized to ensure that the reaction goes to completion without the formation of significant amounts of byproducts. analis.com.my
The following table summarizes the optimization of reaction conditions from a study on the synthesis of N-ethyl-2,6-diethyl aniline, which provides insights into the types of parameters that would need to be optimized for the synthesis of this compound.
| Entry | Solvent | Pd/C (equiv) | Ammonium Formate (B1220265) (equiv) | Reaction Time (min) | Yield (%) |
| 1 | i-PrOH/ H₂O (9:1, v/v) | 0.1 | 1 | 180 | 15 |
| 2 | i-PrOH/ H₂O (9:1, v/v) | 0.1 | 5 | 60 | 50 |
| 3 | i-PrOH/ H₂O (9:1, v/v) | 0.1 | 10 | 30 | 75 |
| 4 | i-PrOH/ H₂O (9:1, v/v) | 0.05 | 10 | 60 | 50 |
| 5 | i-PrOH/ H₂O (9:1, v/v) | 0.005 | 10 | 180 | 10 |
This table is based on data for the synthesis of a different amine and is presented for illustrative purposes. jocpr.com
Development of Novel Catalytic Systems for Tertiary Amine Production
The development of novel and efficient catalytic systems is a major focus of research in the field of amine synthesis. researchgate.net The goal is to develop catalysts that are not only highly active and selective but also environmentally benign, reusable, and cost-effective.
Recent advances in catalysis for tertiary amine production include:
Transition-Metal Catalysts: Transition metals such as palladium, ruthenium, rhodium, and iridium are highly effective catalysts for a variety of reactions used in amine synthesis, including reductive amination and C-N cross-coupling. rsc.orggoogle.comresearchgate.net For example, a trimetallic catalyst comprising copper, nickel, and a Group VIII noble metal has been developed for the production of tertiary amines from alcohols or aldehydes and secondary amines. google.com
Photocatalysts: Visible-light-mediated photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. acs.org This approach utilizes light energy to drive chemical reactions, often under mild conditions. Photocatalytic methods have been successfully applied to the synthesis of α-tertiary amines.
Electrocatalysis: Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. nih.gov By using electricity to drive chemical reactions, it is possible to avoid the use of harsh reagents and reduce waste. nih.gov Electrosynthesis has been successfully used for the N-formylation of amines. nih.gov
The development of these novel catalytic systems is crucial for advancing the field of amine synthesis and for enabling the efficient and sustainable production of a wide range of amines, including long-chain tertiary amines like this compound. researchgate.net
Chemical Reactivity and Mechanistic Aspects of N Ethyl N Methyltridecan 1 Amine Transformations
Selective Dealkylation and Cleavage Reactions of Tertiary Alkylamines
The removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a crucial transformation in organic synthesis, particularly for modifying complex molecules like alkaloids. nih.govresearchgate.net Several methods exist for the N-dealkylation of tertiary amines such as N-Ethyl-N-methyltridecan-1-amine.
A widely used method involves reaction with chloroformates like phenyl, ethyl, or α-chloroethyl chloroformate. nih.gov This process typically involves the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. nih.gov The selectivity of cleavage often follows the order: benzyl (B1604629) > allyl > alkyl. researchgate.net Propargyl chloroformate has also been introduced as an efficient reagent for cleaving alkyl groups from tertiary amines under mild conditions. researchgate.net
Another classic approach is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to achieve dealkylation, although this method has been largely superseded by chloroformate-based procedures. researchgate.net More recently, modern catalytic methods have emerged, including those using palladium, iron, or copper catalysts, as well as photoredox catalysis, which allow for N-dealkylation under mild, aerobic conditions with high functional group tolerance. nih.govacs.org
Interaction Profiles with Electrophilic Reagents
The nucleophilic character of this compound defines its interactions with a wide range of electrophilic reagents. The central theme of these reactions is the attack of the nitrogen's lone pair on an electron-deficient atom.
As discussed, a primary example is the reaction with acyl chlorides. The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. chemguide.co.uk The amine attacks this carbon in a nucleophilic addition step, forming a tetrahedral intermediate. chemguide.co.uk For tertiary amines, this intermediate is a quaternary ammonium (B1175870) species.
Similarly, reactions with other electrophiles such as alkyl halides (leading to quaternary salts) and sulfonyl chlorides proceed via the same fundamental nucleophilic action of the amine. The specific outcome of the reaction—whether it be simple salt formation, addition-elimination, or dealkylation—depends on the structure of the electrophile and the reaction conditions employed.
Reactions with Carbonyl Compounds: Imine and Enamine Dynamics
The reaction of tertiary amines, such as this compound, with carbonyl compounds like aldehydes and ketones does not lead to the formation of stable imines or enamines. aklectures.comaklectures.com This is in contrast to primary and secondary amines, which form imines and enamines, respectively. libretexts.orgchemistrysteps.com
The mechanism of imine and enamine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org A crucial step in this process is the deprotonation of the nitrogen atom in the intermediate carbinolamine to form the final product. libretexts.orgyoutube.com In the case of a tertiary amine like this compound, the nitrogen atom lacks a proton that can be removed. aklectures.comyoutube.com
While a nucleophilic attack of the tertiary amine on the carbonyl carbon can occur, forming an unstable intermediate, the reaction cannot proceed to a stable product. youtube.com The absence of a proton on the nitrogen prevents the necessary deprotonation step for the formation of either an imine or an enamine. aklectures.comyoutube.com Consequently, the reaction with carbonyl compounds does not yield significant, stable products. aklectures.com
Nucleophilic Substitution Reactions with Alkyl Halides
This compound readily undergoes nucleophilic substitution reactions with alkyl halides, a process known as the Menshutkin reaction or quaternization. tue.nlwikipedia.org This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. tue.nlwikipedia.org
The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. tue.nl The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion, which acts as a leaving group. tue.nlucalgary.ca
The rate of the Menshutkin reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and steric hindrance around the nitrogen atom. wikipedia.org Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. wikipedia.org Polar solvents tend to accelerate the reaction by stabilizing the charged transition state. tue.nl While tertiary amines are generally less nucleophilic than secondary amines due to steric hindrance, they are still effective nucleophiles in these reactions. masterorganicchemistry.com With an excess of an alkyl halide, particularly a reactive one like methyl iodide, the reaction can proceed to what is known as "exhaustive methylation" to form the quaternary ammonium salt. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |
|---|---|---|---|---|
| Tertiary Amine (e.g., this compound) | Alkyl Halide (R-X) | Quaternary Ammonium Salt ([R-NR'R''R''']⁺X⁻) | SN2 Nucleophilic Substitution | Formation of a C-N bond; results in a positively charged nitrogen. tue.nlwikipedia.org |
Reactivity with Chlorothionoformate Esters
Tertiary amines, including this compound, react with chlorothionoformate esters. These reactions are part of a broader class of reactions used for the dealkylation of tertiary amines to produce secondary amines. ut.ac.irresearchgate.net Chlorothionoformates are noted to be more reactive than their chloroformate counterparts. ut.ac.iracademicjournals.org
The reaction mechanism involves the initial formation of an intermediate salt. ut.ac.iracademicjournals.org The subsequent steps to achieve the final secondary amine product can be complex, sometimes requiring treatment with reagents like dimethyl sulfate (B86663) followed by hydrolysis. academicjournals.org The choice of the specific chlorothionoformate ester can influence the selectivity of which alkyl group is cleaved from the nitrogen atom. academicjournals.org Studies have shown that the ease of cleavage of alkyl groups can be influenced by both the structure of the amine and the steric and electronic properties of the chlorothionoformate reagent. researchgate.netacademicjournals.org For instance, with certain reagents, benzyl and allyl groups are cleaved in preference to methyl and other alkyl groups. ut.ac.ir
Oxidative Degradation by Peroxides
This compound can be oxidized by peroxides, such as hydrogen peroxide (H₂O₂), to form the corresponding N-oxide. acs.orgasianpubs.orgpearson.com This is a common reaction for tertiary amines. The resulting this compound N-oxide is a compound where the nitrogen atom is bonded to an oxygen atom.
The oxidation is typically carried out in a suitable solvent like methanol. asianpubs.org The reaction can be slow but can be significantly accelerated by the use of catalysts. acs.org Flavin-based catalysts, for example, have been shown to be highly effective in promoting the H₂O₂ oxidation of tertiary amines. acs.orgasianpubs.org Other catalytic systems, such as those involving platinum(II) complexes or tungstate-exchanged layered double hydroxides, have also been developed to facilitate this transformation under mild conditions. asianpubs.orgrsc.org
The N-oxide products can themselves be useful synthetic intermediates. For instance, tertiary amine oxides can undergo a thermal elimination reaction known as the Cope elimination, which does not require a strong base as the amine oxide acts as its own base. pearson.compearson.com
| Catalyst System | Reaction Conditions | Key Advantage | Reference |
|---|---|---|---|
| Flavin | Methanol, Room Temperature | Mild and highly effective, significant rate enhancement. | acs.orgasianpubs.org |
| Bridging hydroxo complexes of Pt(II) | Mild conditions | Good yields, especially for electron-rich tertiary amines. | rsc.org |
| Tungstate-exchanged Mg-Al layered double hydroxide | Water, Room Temperature | Green process, quantitative yields, high rate. | asianpubs.org |
Computational and Experimental Investigations of Reaction Mechanisms
While specific computational and extensive experimental studies on this compound are not widely available in the public domain, the reaction mechanisms of tertiary amines, in general, have been the subject of numerous investigations. These studies provide a strong basis for understanding the reactivity of this specific compound.
Experimental studies on the quaternization of tertiary amines (the Menshutkin reaction) have elucidated the kinetics and substituent effects. koreascience.kr For example, kinetic studies on the reaction of substituted phenacyl tosylates with pyridines (a type of tertiary amine) have shown that the reaction rate is influenced by the electronic properties of both the nucleophile and the substrate, supporting an SN2 mechanism. koreascience.kr The development of photoremovable protecting groups for tertiary amines has also involved detailed mechanistic studies, including time-resolved spectroscopy, to understand the kinetics of amine release. acs.org
Computational studies , often using methods like Density Functional Theory (DFT), have provided deeper insights into reaction pathways. For instance, DFT calculations have been used to investigate the mechanism of rhodium-catalyzed asymmetric substitution reactions to synthesize α-tertiary amines, revealing details about the transition states and the role of intermediates. nih.gov Such studies have confirmed that C-N bond formation can proceed via an outer-sphere mechanism. nih.gov In the context of oxidation, quantum chemical calculations have been employed to investigate the mechanism of amine oxidation by enzymes like monoamine oxidase, supporting a polar nucleophilic mechanism. researchgate.net These computational approaches help to rationalize experimental observations, such as the effect of substituents on reaction rates, and to predict the reactivity of different amines. researchgate.net
Advanced Analytical and Spectroscopic Characterization of N Ethyl N Methyltridecan 1 Amine
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-N-methyltridecan-1-amine is characterized by the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines. wpmucdn.comquora.comspectroscopyonline.com This absence is a key indicator of its tertiary amine nature. wpmucdn.comspectroscopyonline.com The most diagnostic features in the IR spectrum are the C-N stretching vibrations, which are expected to appear in the 1250 to 1020 cm⁻¹ region for aliphatic tertiary amines. spectroscopyonline.comlibretexts.orglibretexts.org However, these peaks can be of weak to medium intensity and may overlap with other absorptions in this crowded region of the spectrum. spectroscopyonline.com The spectrum will also be dominated by strong absorptions corresponding to the C-H stretching of the ethyl, methyl, and particularly the long tridecyl groups, typically found in the 2850-2960 cm⁻¹ range. C-H bending vibrations are also expected around 1465 cm⁻¹ and 1375 cm⁻¹.
For enhanced detection, derivatization of the tertiary amine into an amine salt by reaction with an acid like HCl can be employed. spectroscopyonline.comlabrulez.com The resulting salt would exhibit distinct and more intense spectral features, aiding in its identification.
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR for the analysis of this compound. spectroscopyonline.comondavia.com It is particularly well-suited for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.com The C-N stretching vibrations are also observable in the Raman spectrum. Furthermore, the long hydrocarbon chain of the tridecyl group will produce characteristic Raman signals. The symmetric and asymmetric C-H stretching modes of the alkyl groups will be prominent.
| Technique | Expected Vibrational Frequencies (cm⁻¹) and Interpretation |
| Infrared (IR) | ~2850-2960: Strong C-H stretching (tridecyl, ethyl, methyl groups)~1465: C-H bending (scissoring)~1375: C-H bending (methyl umbrella mode)~1250-1020: Weak to medium C-N stretchingAbsence of peaks at ~3300-3500: Confirms tertiary amine |
| Raman | ~2850-2960: Strong C-H stretching~1440-1460: C-H bending~1060-1140: C-C skeletal vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound by providing detailed information about the carbon and hydrogen framework of the molecule. spectroscopyonline.comuobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of hydrogen atoms and their neighboring environments. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and will appear at a characteristic downfield chemical shift.
Expected Chemical Shifts (δ, ppm):
~2.2-2.4 ppm: A triplet corresponding to the two protons of the methylene (B1212753) group of the tridecyl chain attached to the nitrogen (-N-CH₂ -CH₂-).
~2.3-2.5 ppm: A quartet corresponding to the two protons of the ethyl group attached to the nitrogen (-N-CH₂ -CH₃).
~2.1-2.3 ppm: A singlet corresponding to the three protons of the methyl group attached to the nitrogen (-N-CH₃ ).
~1.2-1.6 ppm: A broad multiplet arising from the internal methylene groups of the long tridecyl chain (-(CH₂)₁₁-).
~1.0-1.2 ppm: A triplet from the terminal methyl group of the ethyl chain (-N-CH₂-CH₃ ).
~0.8-0.9 ppm: A triplet from the terminal methyl group of the tridecyl chain (-CH₂-CH₃ ).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to the electronegative nitrogen atom will be deshielded and appear at higher chemical shifts compared to the other aliphatic carbons. libretexts.org
Expected Chemical Shifts (δ, ppm):
~55-60 ppm: Carbon of the methylene group of the tridecyl chain attached to the nitrogen (-N-C H₂-).
~45-50 ppm: Carbon of the methylene group of the ethyl chain attached to the nitrogen (-N-C H₂-).
~40-45 ppm: Carbon of the methyl group attached to the nitrogen (-N-C H₃).
~22-32 ppm: Carbons of the methylene groups within the tridecyl chain.
~14 ppm: Terminal methyl carbon of the tridecyl chain.
~11-13 ppm: Terminal methyl carbon of the ethyl chain.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Hα (tridecyl) | ~2.2-2.4 | Triplet | -N-CH₂ -(CH₂)₁₁CH₃ |
| Hα (ethyl) | ~2.3-2.5 | Quartet | -N-CH₂ -CH₃ |
| Hα (methyl) | ~2.1-2.3 | Singlet | -N-CH₃ |
| Hβ (ethyl) | ~1.0-1.2 | Triplet | -N-CH₂-CH₃ |
| H (tridecyl chain) | ~1.2-1.6 | Multiplet | -CH₂-(CH₂ )₁₀-CH₂-CH₃ |
| Hγ (tridecyl) | ~0.8-0.9 | Triplet | -(CH₂)₁₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Cα (tridecyl) | ~55-60 | -N-C H₂-(CH₂)₁₁CH₃ |
| Cα (ethyl) | ~45-50 | -N-C H₂-CH₃ |
| Cα (methyl) | ~40-45 | -N-C H₃ |
| Cβ (ethyl) | ~11-13 | -N-CH₂-C H₃ |
| C (tridecyl chain) | ~22-32 | -CH₂-(C H₂)₁₀-CH₂-CH₃ |
| Cγ (tridecyl) | ~14 | -(CH₂)₁₂-C H₃ |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the identity of this compound, as well as for assessing its purity. spectroscopyonline.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. h-brs.de For this compound, the molecular ion peak ([M]⁺) would be expected at an odd m/z value, consistent with the nitrogen rule for compounds containing a single nitrogen atom. jove.comlibretexts.org
The primary fragmentation pathway for tertiary amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage fragments are possible:
Loss of a dodecyl radical (C₁₂H₂₅•): This would result in a fragment ion at m/z 72, corresponding to [CH₃CH₂N(CH₃)CH₂]⁺.
Loss of an ethyl radical (C₂H₅•): This would lead to a fragment ion at m/z 212, corresponding to [CH₃N(CH₂(CH₂)₁₁CH₃)]⁺.
Loss of a methyl radical (CH₃•): This would produce a fragment ion at m/z 226, corresponding to [CH₃CH₂N(CH₂(CH₂)₁₁CH₃)]⁺.
The most abundant of these fragment ions will likely be the one resulting from the loss of the largest alkyl group, the dodecyl radical, making the ion at m/z 72 a probable base peak.
| Fragmentation Pathway | Lost Radical | Resulting Fragment Ion (m/z) | Predicted Relative Abundance |
| α-cleavage | C₁₂H₂₅• (dodecyl) | 72 | High (likely base peak) |
| α-cleavage | C₂H₅• (ethyl) | 212 | Medium |
| α-cleavage | CH₃• (methyl) | 226 | Low to Medium |
| Molecular Ion | - | 241 | Low to observable |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This technique can distinguish this compound from other compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in its identification. The exact mass of the molecular ion can be calculated and compared to the experimentally measured value to confirm the elemental composition (C₁₆H₃₅N).
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture.
The analysis of long-chain amines by GC can be challenging due to their high boiling points and potential for peak tailing caused by interactions with the column material. labrulez.comh-brs.de Method development focuses on selecting the appropriate column and optimizing the operating parameters.
Column Selection: For a high molecular weight tertiary amine like this compound, a moderately polar to polar capillary column is often suitable. Columns specifically designed for amine analysis, such as the Restek RTX-5 Amine, are often employed. chromforum.org Alternatively, packed columns with a deactivated support (e.g., KOH-treated) can be used to minimize peak tailing. labrulez.comoup.com Using a stationary phase like silicone grease or Apiezon L on a deactivated support can also yield good separation of fatty amines. oup.com
Temperature Programming: A temperature-programmed oven is necessary to elute this high-boiling-point compound in a reasonable time with good peak shape. An initial oven temperature might be held to allow for the elution of more volatile components, followed by a temperature ramp to elute the target analyte.
Injector and Detector Temperatures: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. bre.com The detector temperature (e.g., for a Flame Ionization Detector - FID) should also be sufficiently high to prevent condensation.
| Parameter | Recommended Setting | Justification |
| Column | Restek RTX-5 Amine (or similar amine-specific column) | Provides good peak shape for amines by minimizing tailing. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |
| Injector Temperature | ~250-300 °C | Ensures complete vaporization of the high-boiling analyte. |
| Oven Program | Initial temp: ~100-150 °C, Ramp: 10-20 °C/min, Final temp: ~280-300 °C | Allows for separation from volatile impurities and ensures elution of the target compound. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons; MS provides structural information. |
Liquid Chromatography (LC) Applications for Amine Characterization
The characterization of long-chain tertiary amines such as this compound presents unique challenges for chromatographic analysis. Due to their basicity and the introduction of a significant dipole moment by the amino group, these compounds can be difficult to analyze, particularly by gas chromatography where peak tailing can be a concern. h-brs.de Consequently, High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of amines. helsinki.fi
The successful separation of tertiary amines by LC relies heavily on the selection of an appropriate stationary phase and mobile phase composition to manage the analyte's strong basicity and hydrophobicity. For a molecule like this compound, which possesses a long C13 alkyl chain, its behavior will be significantly influenced by hydrophobic interactions.
Mixed-Mode Chromatography (MMC): This technique has proven highly effective for the separation of tertiary amines. sielc.com MMC columns, such as the Primesep 200, incorporate both reversed-phase and ion-exchange characteristics. sielc.com This dual-retention mechanism allows for the separation of amines based on subtle differences in both their hydrophobicity and basicity. sielc.com The long tridecyl chain of this compound would interact strongly with the hydrophobic component of the stationary phase, while the positively charged tertiary amine group would engage in cation-exchange interactions.
Bridge Ion Separation Technology (BIST™): Another innovative approach involves the use of BIST™ columns, which feature a positively charged anion-exchange surface. sielc.com Retention is achieved through a unique mechanism where a multi-charged negative buffer, such as sulfuric acid, acts as a "bridge," linking the positively charged amine analyte to the positively charged column surface. sielc.comsielc.com A mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) is used to minimize the formation of a solvation layer around the charged analyte, enhancing interaction with the stationary phase. sielc.com
Mobile Phase Considerations: The mobile phase can be tailored for specific detection methods. For use with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are employed. sielc.com The use of acidic additives, such as formic acid or trifluoroacetic acid (TFA), is common to ensure the amine is in its protonated, ionic form, which aids in retention on cation-exchange or mixed-mode phases. sielc.comepo.org
The following table summarizes potential LC methods for the characterization of this compound.
| Chromatographic Mode | Stationary Phase Example | Mobile Phase Composition | Detection | Principle of Separation |
| Mixed-Mode (MMC) | Primesep 200 | Acetonitrile/Water with Ammonium Formate buffer | MS, ELSD | Combines hydrophobic interaction (tridecyl chain) and cation-exchange (tertiary amine group). sielc.com |
| BIST™ | BIST™ B+ | Acetonitrile with a low concentration of Sulfuric Acid | UV (210 nm), MS | Anionic buffer bridges the cationic analyte to the cationic stationary phase. sielc.comsielc.com |
| Reversed-Phase (RP) | C18 | Acetonitrile/Water with TFA | MS, ELSD | Primarily hydrophobic interaction; TFA acts as an ion-pairing agent and suppresses silanol (B1196071) interactions. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Diol or Carboxyl-functionalized silica | High Acetonitrile/low aqueous buffer | MS/MS | Partitioning of the polar amine group into the water-enriched layer on the stationary phase. researchgate.net |
Determination and Application of Retention Indices
To enhance the reliability and transferability of chromatographic data, retention times are often converted into a standardized, relative scale known as a retention index (RI). phytochemia.com This system, originally developed for gas chromatography (GC), allows for the comparison of data across different laboratories and analytical conditions, provided the same stationary phase selectivity is maintained. phytochemia.comresearchgate.net The application of RIs significantly increases the accuracy of compound identification, especially when used in conjunction with mass spectrometry, as it helps to eliminate many false-positive identifications and distinguish between isomers that may have very similar mass spectra. researchgate.net
While the n-alkane scale is the standard for GC, the concept has been successfully adapted for HPLC. nih.gov In LC, a retention index system is established by using a series of homologous chemical standards as calibrants. nih.gov For the analysis of amines, a series of derivatized fatty amines or, more aptly for this compound, a homologous series of N-Ethyl-N-methyl-alkylamines could be used to create a calibrated RI scale. The RI of the target compound is then calculated by interpolating its retention time against the retention times of the standards.
This approach produces highly reproducible RIs that are less susceptible to variations from different elution gradients, columns, and instrument systems. nih.gov The use of RIs on two columns of different polarity (e.g., a C18 and a polar-embedded phase) can provide two distinct data points, creating a highly specific fingerprint for confident identification. phytochemia.com
Below is a hypothetical example demonstrating the calculation of an LC retention index for this compound.
| Compound (Calibrant) | Structure | Carbon Chain (n) | Retention Time (min) | Retention Index (RI) |
| N-Ethyl-N-methyloctan-1-amine | CH₃(CH₂)₇N(CH₃)(C₂H₅) | 8 | 10.2 | 800 |
| N-Ethyl-N-methyldecan-1-amine | CH₃(CH₂)₉N(CH₃)(C₂H₅) | 10 | 14.5 | 1000 |
| This compound | CH₃(CH₂)₁₂N(CH₃)(C₂H₅) | 13 | 19.8 | 1353 (Calculated) |
| N-Ethyl-N-methyltetradecan-1-amine | CH₃(CH₂)₁₃N(CH₃)(C₂H₅) | 14 | 21.6 | 1400 |
| N-Ethyl-N-methylhexadecan-1-amine | CH₃(CH₂)₁₅N(CH₃)(C₂H₅) | 16 | 24.9 | 1600 |
Calculation Formula (linear interpolation): RI = 1000 + 200 * [(RT_analyte - RT_n=10) / (RT_n=14 - RT_n=10)] RI = 1000 + 200 * [(19.8 - 14.5) / (21.6 - 14.5)] = 1353
Theoretical and Computational Chemistry Approaches to N Ethyl N Methyltridecan 1 Amine
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic properties and bonding nature of N-Ethyl-N-methyltridecan-1-amine. These calculations, based on the principles of quantum mechanics, provide a detailed description of the electron distribution and the forces that hold the molecule together.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations can predict a wide range of molecular properties with a good balance between accuracy and computational cost.
Key molecular properties of this compound that can be determined using DFT include the geometry of the molecule's lowest energy state (ground state), its vibrational frequencies, and its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Furthermore, DFT can be employed to calculate the distribution of electron density, which helps in identifying the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how this compound will interact with other molecules. The electrostatic potential map, for instance, can visualize the charge distribution and is instrumental in understanding intermolecular interactions.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value | Unit |
| Ground State Energy | -X.XXXX | Hartrees |
| HOMO Energy | -Y.YYYY | eV |
| LUMO Energy | +Z.ZZZZ | eV |
| HOMO-LUMO Gap | A.AAAA | eV |
| Dipole Moment | B.BBBB | Debye |
Note: The values in this table are illustrative and would be determined from actual DFT calculations.
The long tridecyl chain in this compound allows for a high degree of conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is essential as the conformation of a molecule can significantly influence its physical and chemical properties.
Computational methods, particularly DFT and molecular mechanics, can be used to explore the potential energy surface of this compound. This involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature, with lower energy conformers being more abundant.
The energetic landscape provides a comprehensive picture of the molecule's flexibility and the energy barriers for conformational changes. For this compound, the orientation of the ethyl and methyl groups around the nitrogen atom, as well as the various gauche and anti-conformations of the tridecyl chain, would be the primary focus of such an analysis.
Molecular Mechanics and Dynamics Simulations for Conformational Flexibility
While quantum chemical methods are highly accurate, they are computationally expensive, especially for large molecules like this compound. Molecular mechanics (MM) offers a more computationally efficient alternative for studying large systems. MM methods use a classical mechanics-based approach, where atoms are treated as spheres and bonds as springs.
Molecular dynamics (MD) simulations, which are based on molecular mechanics force fields, can simulate the movement of atoms in a molecule over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility in different environments, such as in a vacuum, in a solvent, or interacting with a surface. These simulations can reveal the preferred conformations, the rates of conformational changes, and how the molecule's shape fluctuates over time.
By analyzing the trajectories from MD simulations, one can generate radial distribution functions to understand the local structure and calculate various time-correlation functions to study dynamic properties.
Computational Prediction of Spectroscopic Parameters and Reactivity
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies calculated from DFT can be used to simulate the IR and Raman spectra. The predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign the observed spectral bands to specific vibrational modes.
Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations can help in the interpretation of experimental NMR spectra, which are essential for determining the detailed connectivity and three-dimensional structure of the molecule in solution.
Computational methods can also provide insights into the reactivity of this compound. By analyzing the electronic structure, particularly the HOMO and LUMO, one can predict the sites of electrophilic and nucleophilic attack. Fukui functions, derived from DFT, can be used to identify the most reactive sites in the molecule more precisely.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range |
| Key IR Frequencies (C-H stretch) | 2850-3000 cm⁻¹ |
| Key IR Frequencies (C-N stretch) | 1000-1250 cm⁻¹ |
| ¹H NMR Chemical Shift (N-CH₃) | 2.2 - 2.4 ppm |
| ¹H NMR Chemical Shift (N-CH₂-CH₃) | 2.4 - 2.6 ppm (q) |
| ¹³C NMR Chemical Shift (N-CH₃) | 35 - 45 ppm |
| ¹³C NMR Chemical Shift (N-CH₂) | 45 - 55 ppm |
Note: These are typical ranges for the functional groups present and would be refined by specific calculations.
In Silico Screening and Design Principles for Amine Derivatives
Computational methods play a crucial role in the rational design of new molecules with desired properties. In the context of this compound, in silico screening can be used to explore a vast chemical space of related amine derivatives. This involves creating a virtual library of compounds by systematically modifying the structure of the parent molecule and then using computational tools to predict their properties.
For instance, one could investigate how changes in the length of the alkyl chain, or the substitution of the ethyl and methyl groups with other functional groups, affect the molecule's electronic properties, solubility, or reactivity. High-throughput computational screening can quickly identify promising candidates for further experimental investigation, thereby accelerating the discovery process.
Design principles derived from these computational studies can guide the synthesis of new amine derivatives with tailored functionalities. By understanding the structure-property relationships, chemists can make informed decisions about which modifications are most likely to lead to compounds with enhanced performance for specific applications.
Diverse Applications of N Ethyl N Methyltridecan 1 Amine in Chemical Research and Development
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The chemical structure of N-Ethyl-N-methyltridecan-1-amine, featuring a reactive tertiary amine group, positions it as a valuable synthetic intermediate. Tertiary amines are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The long tridecyl chain of this particular amine can impart desirable properties such as lipophilicity, which is crucial for modulating the solubility and biological activity of target molecules.
In synthetic chemistry, the nitrogen atom of this compound can participate in a variety of chemical transformations. For instance, it can be quaternized to form quaternary ammonium (B1175870) salts. nih.gov These salts have a broad spectrum of applications, acting as phase transfer catalysts, surfactants, and antimicrobial agents. The specific length of the tridecyl chain can be advantageous in tailoring the physical and chemical properties of these resulting quaternary ammonium compounds.
Furthermore, the tertiary amine functionality can be oxidized to form amine oxides, which are widely used as surfactants, foam stabilizers, and detergents. The long alkyl chain in this compound would likely enhance the surfactant properties of the corresponding amine oxide. While specific studies detailing the use of this compound as a building block are not extensively documented in publicly available literature, its structural similarity to other long-chain tertiary amines suggests its utility in these synthetic pathways.
Catalytic Functions in Organic Reactions
The lone pair of electrons on the nitrogen atom of this compound allows it to function as a catalyst in several types of organic reactions. Its catalytic activity is influenced by its basicity and steric environment.
Contributions to Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Amines are a prominent class of organocatalysts, capable of activating substrates through various mechanisms. Tertiary amines, such as this compound, can function as general bases or as nucleophilic catalysts.
In the realm of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule, chiral amines and their derivatives are of paramount importance. While this compound itself is achiral, it can be a component of a catalytic system or a precursor to a chiral catalyst. For example, it could be used in combination with a chiral acid to form a catalytic salt, or it could be chemically modified to introduce a chiral center. The principles of asymmetric organocatalysis often involve the formation of transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of the reaction. youtube.com The long alkyl chain of this compound could influence the solubility of the catalyst and its interaction with nonpolar substrates.
Evaluation as a Catalyst in Carbon Dioxide Capture Technologies
The capture and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Amine-based solvents are currently the most mature technology for CO₂ capture from industrial flue gases. Tertiary amines can react with CO₂ in the presence of water to form bicarbonates.
Recent research has explored a wide range of amines for their efficacy in CO₂ capture. nih.gov While specific data on this compound is limited, the general characteristics of tertiary amines suggest its potential in this application. The reaction of a tertiary amine with CO₂ is typically less exothermic than that of primary or secondary amines, which could translate to lower energy requirements for solvent regeneration. The long, nonpolar tridecyl chain might influence the physical properties of the capture solvent, such as its viscosity and CO₂ solubility.
Table 1: Comparison of General Amine Classes for CO₂ Capture
| Amine Class | Reaction with CO₂ | Stoichiometry (amine:CO₂) | Regeneration Energy |
| Primary | Forms carbamate (B1207046) | 2:1 | High |
| Secondary | Forms carbamate | 2:1 | High |
| Tertiary | Forms bicarbonate (with H₂O) | 1:1 | Lower |
This table provides a generalized comparison, and the performance of a specific amine like this compound would need to be experimentally verified.
Applications in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. phasetransfercatalysis.com Quaternary ammonium salts are common phase transfer catalysts, and as mentioned earlier, this compound can be a precursor to such catalysts.
The mechanism of PTC involves the catalyst transporting a reactant from one phase to another where the reaction can occur. The lipophilic alkyl chains of the catalyst enhance its solubility in the organic phase, while the charged headgroup interacts with the aqueous phase. The long tridecyl chain of a quaternary ammonium salt derived from this compound would make it a highly effective phase transfer catalyst for reactions involving nonpolar organic solvents. Such catalysts can accelerate reaction rates, improve yields, and enable reactions that would otherwise be impractical. phasetransfercatalysis.com
Potential in Materials Science and Polymer Chemistry
The unique combination of a polar head group and a long nonpolar tail in this compound and its derivatives makes them interesting candidates for applications in materials science and polymer chemistry.
Integration into Polymeric Systems
This compound can be incorporated into polymeric systems in several ways. It can be used as a catalytic agent in polymerization reactions. For instance, tertiary amines can catalyze the formation of polyurethanes and epoxy resins.
Moreover, the amine itself or its derivatives can be integrated into the polymer structure. For example, it could be used as a chain-terminating agent to control the molecular weight of polymers. Quaternized derivatives of this compound could be used as cationic monomers in polymerization reactions to produce polyelectrolytes. These polymers, with their long hydrophobic side chains and charged backbone, could exhibit interesting self-assembly properties in solution, forming micelles or other nanostructures. Such materials could find applications as drug delivery vehicles, rheology modifiers, or antimicrobial surfaces.
While specific examples of the integration of this compound into polymeric systems are not widely reported, the fundamental principles of polymer chemistry suggest a range of possibilities for this versatile molecule.
Table 2: Potential Applications of this compound Derivatives in Polymer Chemistry
| Derivative | Potential Role in Polymer Systems | Resulting Polymer Property |
| This compound | Catalyst for polymerization (e.g., polyurethanes) | - |
| Quaternary Ammonium Salt | Cationic monomer | Polyelectrolyte with hydrophobic side chains |
| Amine Oxide | Surfactant in emulsion polymerization | Control of particle size and stability |
Development of Functional Materials Based on Alkylamines
The unique amphiphilic structure of this compound makes it a prime candidate for the development of advanced functional materials, particularly in the realm of surface modification and nanomaterials. The primary mechanism for this is the formation of self-assembled monolayers (SAMs).
Research Findings on Self-Assembled Monolayers (SAMs)
Long-chain alkylamines are known to spontaneously form ordered, single-molecule-thick layers on various substrates. acs.orgacs.orgbiu.ac.il The tertiary amine group acts as a headgroup that can bind to a surface, while the long tridecyl (C13) chains would align and pack closely due to van der Waals forces. surfacesciencelab.com This organized structure can impart new functionalities to the underlying material.
Surface Modification: When applied to surfaces like metals, metal oxides, or graphene, a SAM of this compound would be expected to create a dense, hydrophobic barrier. acs.orgbiu.ac.il This can be highly effective for corrosion protection, reducing friction, and controlling surface wettability. Studies on similar long-chain alkylamines on 316L stainless steel have demonstrated the formation of such protective coatings. biu.ac.il
Nanoparticle Synthesis: In the synthesis of nanocrystals, long-chain amines are widely used as capping agents. acs.org They adsorb onto the surface of growing nanocrystals, preventing aggregation and controlling the final size and shape of the particles. The binding affinity of the amine group to different crystal facets can be exploited to promote anisotropic growth, leading to the formation of nanowires or nanocubes. acs.org
The table below summarizes research findings for analogous alkylamines in the formation of functional materials.
| Alkylamine Type | Substrate | Application/Finding | Reference |
| Linear Alkylamines | Copper (Cu) Nanocrystal | Form a protective bilayer, shielding the Cu surface from the aqueous phase and preventing oxidation. The amine group binds to Cu surfaces, forming SAMs. | acs.org |
| Decylamine | Graphene | Forms ordered and stable self-assembled monolayers and bilayers. | acs.org |
| C10-C18 Alkylamines | 316L Stainless Steel | Adsorb onto the oxide-free surface to form SAMs for surface modification. | biu.ac.il |
| Amide-Containing Alkanethiols | Gold (Au) | Form highly ordered and thermally stable SAMs, demonstrating the importance of intermolecular interactions (hydrogen bonding) in film stability. | mdpi.com |
Utilization in Chemical Engineering Processes and Separations
In chemical engineering, the distinct properties of this compound make it a valuable component in various separation and reaction processes. Its long alkyl chain ensures high solubility in nonpolar organic solvents, while the tertiary amine group provides a reactive site for acid-base interactions.
Role in Solvent Extraction
Solvent extraction, or liquid-liquid extraction, is a key process for separating compounds based on their relative solubilities in two immiscible liquid phases (typically aqueous and organic). Long-chain tertiary amines are effective extractants, particularly for acids and metal ions. iaea.orgacs.org
The mechanism involves the tertiary amine (in an organic solvent) reacting with an acid (HA) from the aqueous phase to form an ion pair (amine-H⁺A⁻), which is soluble in the organic phase. This allows for the selective transfer of the target species out of the water. High-molecular-weight tertiary amines are particularly advantageous in hydrometallurgical processing for the recovery of metals like uranium and plutonium. iaea.org
Advanced Separation and Process Applications
Temperature Swing Solvent Extraction (TSSE): This is an emerging technology for applications like desalination. gaacademy.org Certain amines exhibit temperature-dependent hydrophilicity, allowing them to extract water from brine at one temperature and then release it at a different temperature. Tertiary amines have been studied for their efficiency in these systems. gaacademy.org
Switchable-Hydrophilicity Solvents (SHS): Some tertiary amines can function as "switchable" solvents. rsc.org They are hydrophobic and immiscible with water under normal conditions but can be switched to a hydrophilic, water-miscible state by bubbling CO₂ through the mixture. This property can be exploited for catalyst recycling and simplified product separation. rsc.org
Phase Transfer Catalysis: Tertiary amines can function as phase transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
The following table details the utilization of tertiary amines in various chemical engineering separation processes.
| Amine Type | Process | Application/Finding | Reference |
| Tertiary Amines | Solvent Extraction | High extraction power and selectivity for nitric acid and metal nitrates (e.g., plutonium, neptunium) in nuclear fuel reprocessing. | iaea.org |
| Diisopropylethylamine (Tertiary) | Temperature Swing Solvent Extraction (TSSE) | Investigated for affinity to water in membrane-less desalination processes. | gaacademy.org |
| Various Tertiary Amines | Switchable-Hydrophilicity Solvents | Act as solvents that are hydrophobic but become hydrophilic under a CO₂ atmosphere, enabling novel separation and recycling processes. | rsc.org |
| Long-chain Amines | Acid Extraction | Serve as versatile extractants for a wide range of acids from aqueous solutions into an organic phase. | acs.org |
Compound Data Tables
Computed Properties for an this compound Analogue
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₅N | PubChem nih.gov |
| Molecular Weight | 241.46 g/mol | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 6.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 12 | PubChem nih.gov |
| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |
Environmental Behavior and Degradation Pathways of Long Chain Tertiary Amines
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
The breakdown of long-chain tertiary amines in the environment is largely mediated by microbial activity. Both aerobic and anaerobic microorganisms possess enzymatic machinery capable of transforming these complex molecules.
Aerobic Microbial Degradation Studies
Under aerobic conditions, the biodegradation of long-chain amines has been shown to be a viable process. Studies on primary long-chain alkylamines have demonstrated their potential for ready biodegradability. nih.gov For instance, research on a Pseudomonas species isolated from activated sludge revealed its capability to utilize primary alkylamines with chain lengths from C3 to C18 as sources of nitrogen, carbon, and energy. nih.gov The degradation is often initiated by an alkylamine dehydrogenase, which cleaves the C-N bond to produce an alkanal and ammonium (B1175870). nih.gov The resulting alkanal is then further oxidized to a fatty acid. nih.gov While specific studies on N-Ethyl-N-methyltridecan-1-amine are limited, the established pathways for similar long-chain amines suggest that aerobic microbial degradation is a plausible and significant fate process. The presence of both ethyl and methyl groups on the nitrogen atom may influence the rate and initial steps of degradation compared to primary amines.
Anaerobic Degradation and Biotransformation Pathways
In anoxic environments, such as sediments and some wastewater treatment systems, anaerobic degradation becomes the primary biological pathway. Research has demonstrated that long-chain alkylamines can be biodegraded under nitrate-reducing conditions. oup.com A novel denitrifying bacterium, Pseudomonas stutzeri, was found to grow on primary fatty amines with even-numbered alkyl chains ranging from C4 to C18, coupling their oxidation to the reduction of nitrate (B79036). oup.com For long-chain alkanes, a distinct anaerobic degradation mechanism involving subterminal carboxylation at the C-3 position, followed by the elimination of the two terminal carbon atoms, has been identified in a sulfate-reducing bacterium. nih.gov This pathway results in a fatty acid that is one carbon shorter than the parent alkane. nih.gov While direct evidence for this compound is not available, these findings suggest that anaerobic biotransformation of its tridecyl chain is feasible, potentially leading to the formation of various fatty acid intermediates. The fate of the N-ethyl-N-methylamino group under these conditions requires further investigation.
Enzymatic Pathways Involved in C-N Bond Cleavage
The cleavage of the carbon-nitrogen (C-N) bond is a critical step in the degradation of tertiary amines. This process is primarily mediated by enzymes, particularly monooxygenases and dehydrogenases. nih.govnih.gov Flavin-dependent monooxygenases (FDMOs) are a key class of enzymes that catalyze the N-hydroxylation of amine-containing compounds. nih.gov This reaction involves the activation of molecular oxygen to form a reactive C4a-(hydro)peroxyflavin intermediate, which then hydroxylates the amine. nih.gov Another important enzyme family is the cytochrome P450 monooxygenases, which are known to metabolize tertiary amines through α-carbon oxidation, leading to dealkylation. nih.govnih.gov For instance, the metabolism of tertiary amines by cytochrome P-450 can lead to the formation of iminium ions, which are then hydrolyzed to a secondary amine and an aldehyde. nih.gov The selective cleavage of C-N bonds can also be achieved through other enzymatic systems, with some showing high specificity for different types of amine substrates. organic-chemistry.orgrsc.org The specific enzymatic pathways involved in the degradation of this compound would likely involve initial N-dealkylation (removal of the ethyl or methyl group) or oxidation of the tridecyl chain.
Abiotic Transformation Processes in the Environment
In addition to biological degradation, abiotic processes, including photolysis and hydrolysis, can contribute to the transformation of long-chain tertiary amines in the environment.
Photolytic Degradation in Aqueous and Atmospheric Phases
In the atmosphere, the primary degradation pathway for amines is through photo-oxidation, initiated by reactions with hydroxyl (OH) radicals during the day and potentially nitrate (NO3) radicals at night. nilu.comnilu.no This process involves the abstraction of a hydrogen atom from the amine, leading to the formation of various products, including amides, nitrosamines, and nitramines. nilu.comresearchgate.net The atmospheric lifetime of amines can be relatively short, on the order of a day, leading to their dispersion and the formation of secondary products. nilu.com In aqueous environments, photolytic degradation can also occur, particularly under UV irradiation. nih.govresearchgate.netdntb.gov.ua Studies on other amines have shown that photolysis can lead to the formation of various transformation products through processes like N-dealkylation and hydroxylation. researchgate.net The rate of photolytic degradation can be influenced by environmental factors such as pH and the presence of other substances like inorganic ions and organic matter. nih.govresearchgate.net
Hydrolytic Stability and Pathways
The hydrolysis of amines, particularly tertiary amines, is generally a slow process under typical environmental conditions. libretexts.org While the hydrolysis of amides is a well-studied reaction that can occur under both acidic and basic conditions, the C-N single bond in amines is more stable. libretexts.orgarkat-usa.org However, certain conditions can promote hydrolysis. For instance, the presence of specific catalysts, such as palladium, has been shown to facilitate the hydrolysis of tertiary amines with water. acs.org In some specialized molecular structures, like betaine (B1666868) esters which contain a quaternary ammonium group, the ester linkage is susceptible to cleavage under weakly basic conditions, which can trigger degradation. acs.org For this compound, significant hydrolysis under typical environmental pH is not expected to be a major degradation pathway. However, the potential for catalyzed hydrolysis in specific microenvironments cannot be entirely ruled out.
Formation and Characterization of Environmental Transformation Products
Long-chain tertiary amines can undergo transformation in the environment through various biotic and abiotic processes, leading to the formation of new compounds known as transformation products.
One of the primary transformation pathways for tertiary amines is N-oxidation, which can be mediated by both biological and chemical processes. wikipedia.orgasianpubs.orgresearchgate.net This reaction results in the formation of N-oxides, which are highly polar molecules. wikipedia.org The formation of N-oxides can occur through the oxidation of tertiary aliphatic amines by common environmental oxidants. asianpubs.orgresearchgate.net
In addition to N-oxidation, tertiary amines can undergo degradation through processes such as thermal and oxidative degradation, particularly in industrial settings, which can lead to the release of a variety of degradation products into the environment. nih.govacs.org These products can include smaller amines, aldehydes, and carboxylic acids. nih.govieaghg.org
The characterization of these transformation products is challenging but essential for a complete environmental risk assessment, as they may have different properties and toxicities compared to the parent compound. Advanced analytical techniques are required to identify and quantify these products in complex environmental matrices. nih.govacs.orgnih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-Ethyl-N-methyltridecan-1-amine?
- Methodological Answer : Established routes include reductive amination of aldehydes/ketones using catalysts like nitrogen-doped Co₃O₄, which enhances selectivity for tertiary amines . Alternatively, alkylation of primary amines with alkyl halides or alcohols under controlled stoichiometry can yield branched tertiary amines. For example, MOF-based catalysts enable N-methylation using CO₂ and silanes under mild conditions, minimizing side reactions . Optimize reaction parameters (temperature, solvent polarity) to suppress over-alkylation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the nitrogen and alkyl chain integrity. Distinct shifts for methyl (δ ~2.2 ppm) and ethyl groups (δ ~1.0–1.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₃₅N: 241.3 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Absence of N-H stretches (~3200–3500 cm⁻¹) confirms tertiary amine formation .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure separates the product from unreacted precursors (e.g., alkyl halides) .
- Column Chromatography : Use silica gel with non-polar eluents (hexane/ethyl acetate) to resolve tertiary amines from polar byproducts.
- Recrystallization : For crystalline derivatives, optimize solvent pairs (e.g., ethanol/water) to enhance purity .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data for tertiary amines like this compound across studies?
- Methodological Answer : Discrepancies often arise from experimental variables :
- Temperature/Pressure : Solubility in non-polar solvents (e.g., hexane) increases with temperature but may plateau at higher pressures due to solvent compressibility .
- Purity : Trace impurities (e.g., secondary amines) alter solubility. Validate purity via HPLC or GC-MS before measurements.
- Measurement Techniques : Compare gravimetric (mass-based) and spectroscopic (UV-Vis) methods to identify systematic errors .
Q. What strategies mitigate side reactions during N-alkylation to synthesize tertiary amines?
- Methodological Answer :
- Controlled Stoichiometry : Use excess primary amine to limit dialkylation. For asymmetric amines (e.g., ethyl + methyl), sequential alkylation with protecting groups (e.g., Boc) improves selectivity .
- Catalyst Design : MOFs or zeolites enhance regioselectivity by restricting reactant orientation .
- Kinetic Control : Lower temperatures favor monoalkylation, while higher temperatures may drive thermodynamically favored products .
Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer :
- Reduced Reactivity : Bulky ethyl/methyl groups hinder nucleophilic attack on the nitrogen. Compare reaction rates with less hindered analogues (e.g., N,N-dimethyl derivatives) to quantify steric effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may not overcome steric barriers. Use kinetic studies to disentangle electronic vs. steric contributions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the thermodynamic stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict bond dissociation energies and compare with experimental ΔfH°gas values from NIST databases .
- Accelerated Aging Studies : Expose the compound to elevated temperatures and monitor degradation products via LC-MS .
Q. What protocols ensure accurate quantification of tertiary amines in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Derivatization : Convert amines to UV/fluorescence-active derivatives (e.g., with dansyl chloride) for enhanced detection .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) to distinguish target amines from matrix interferences. Validate with isotopically labeled internal standards (e.g., ¹³C-ethyl analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
